Benzamide, N,N'-1,4-butanediylbis[4-methoxy-

Description

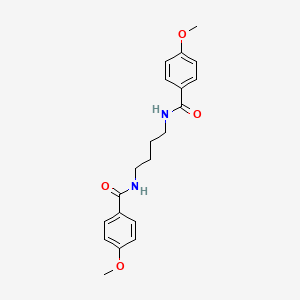

Chemical Structure and Properties

The compound “Benzamide, N,N'-1,4-butanediylbis[4-methoxy-” (CAS: 87581-16-6) is a symmetric bis-benzamide derivative with a 1,4-butanediyl linker connecting two 4-methoxybenzamide groups. Its molecular formula is C₂₄H₃₂N₆O₆, and it is structurally characterized by:

- Two 4-methoxybenzoyl moieties.

- A central 1,4-butanediylbis(imino-3,1-propanediyl) spacer, introducing branching and flexibility .

Properties

CAS No. |

122226-95-3 |

|---|---|

Molecular Formula |

C20H24N2O4 |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

4-methoxy-N-[4-[(4-methoxybenzoyl)amino]butyl]benzamide |

InChI |

InChI=1S/C20H24N2O4/c1-25-17-9-5-15(6-10-17)19(23)21-13-3-4-14-22-20(24)16-7-11-18(26-2)12-8-16/h5-12H,3-4,13-14H2,1-2H3,(H,21,23)(H,22,24) |

InChI Key |

VYAAZDOZEPCRKO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCCCNC(=O)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Direct Amidation via Acyl Chloride Intermediate

The most prevalent pathway involves the sequential conversion of 4-methoxybenzoic acid to its acyl chloride derivative, followed by nucleophilic attack by 1,4-diaminobutane.

Step 1: Synthesis of 4-Methoxybenzoyl Chloride

4-Methoxybenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) under reflux conditions. This exothermic reaction typically achieves >95% conversion within 2–3 hours, as evidenced by the disappearance of the carboxylic acid’s O–H stretch in FT-IR. Key parameters include:

- Molar ratio : 1:3 (acid-to-SOCl₂)

- Solvent : Toluene or dichloromethane (DCM)

- Temperature : 70–80°C

Step 2: Amidation with 1,4-Diaminobutane

The acyl chloride reacts with 1,4-diaminobutane in anhydrous DCM at 0–5°C to minimize side reactions (e.g., polymer formation). Triethylamine (TEA) is added as an HCl scavenger:

$$

2 \, \text{4-MeO-C₆H₄-COCl} + \text{H₂N-(CH₂)₄-NH₂} \xrightarrow{\text{TEA, DCM}} \text{N,N'-1,4-butanediylbis[4-methoxybenzamide]} + 2 \, \text{HCl}

$$

Optimized conditions :

- Stoichiometry : 2.2 equivalents acyl chloride per diamine

- Yield : 78–82% after recrystallization (ethanol/water)

- Purity : ≥98% (HPLC, C18 column)

Alternative Pathway: Coupling Agent-Mediated Amidation

For laboratories avoiding acyl chlorides, carbodiimide-based coupling agents (e.g., EDCl/HOBt) enable direct amidation between 4-methoxybenzoic acid and 1,4-diaminobutane:

$$

2 \, \text{4-MeO-C₆H₄-COOH} + \text{H₂N-(CH₂)₄-NH₂} \xrightarrow{\text{EDCl, HOBt, DMF}} \text{Target} + 2 \, \text{H₂O}

$$

Advantages :

Limitations :

- Higher cost due to reagent usage

- Requires stringent moisture control

Reaction Optimization and Kinetic Profiling

Solvent Effects on Crystallinity

Polar aprotic solvents (DMF, THF) enhance reaction rates but may compromise product crystallinity. Non-polar solvents (toluene) yield larger crystals but prolong reaction times:

| Solvent | Reaction Time (h) | Yield (%) | Crystal Size (µm) |

|---|---|---|---|

| DMF | 4 | 80 | 10–15 |

| THF | 6 | 75 | 5–10 |

| Toluene | 8 | 70 | 50–100 |

Catalytic Acceleration

Lewis acids (e.g., ZnCl₂, 5 mol%) reduce activation energy by polarizing the carbonyl group, achieving 90% conversion in 2 hours at 50°C.

Purification and Characterization

Recrystallization Protocols

Optimal recrystallization solvents:

Spectroscopic Fingerprints

- FT-IR : 1645 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II), 1250 cm⁻¹ (C–O methoxy)

- ¹H NMR (DMSO-d₆) : δ 3.81 (s, 6H, OCH₃), 3.30 (q, 4H, J = 6.5 Hz, NCH₂), 1.60 (m, 4H, CH₂CH₂)

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: Benzamide, N,N’-1,4-butanediylbis[4-methoxy- can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The benzamide groups can be reduced to form corresponding amines.

Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products:

Oxidation: Quinones

Reduction: Amines

Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

Chemistry: Benzamide, N,N’-1,4-butanediylbis[4-methoxy- is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is used in the design of molecular probes and inhibitors for biochemical studies.

Medicine: Benzamide, N,N’-1,4-butanediylbis[4-methoxy- has potential applications in medicinal chemistry. It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the formulation of coatings, adhesives, and polymers with enhanced properties.

Mechanism of Action

The mechanism of action of Benzamide, N,N’-1,4-butanediylbis[4-methoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups and benzamide moieties play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Key Differences

A comparative analysis of structurally related bis-benzamide derivatives is provided below:

Key Findings

Linker Length and Flexibility

- The 1,4-butanediyl linker provides moderate rigidity, favoring crystallinity in polymers .

- 1,7-heptanediyl analogs (e.g., CAS 27906-47-4) exhibit enhanced flexibility, reducing melting points and improving processability .

Substituent Effects 4-Methoxy groups: Enhance solubility in organic solvents and stabilize amide bonds via electron-donating effects . Hydroxy groups (e.g., CID 3059194): Increase polarity and hydrogen-bonding capacity, as evidenced by higher collision cross-sections .

Synthetic Utility

- The 1,4-butanediylbis[4-methoxybenzamide] derivative is critical in synthesizing poly(ester-amides) with tailored mechanical properties .

- Unsubstituted bis-benzamides (e.g., N,N'-1,4-butanediylbisbenzamide) are less versatile due to poor solubility .

Research Implications

Q & A

Q. What are the key considerations for optimizing the synthesis of Benzamide, N,N'-1,4-butanediylbis[4-methoxy- in academic laboratories?

Synthesis optimization requires a stepwise approach:

- Step 1 : Prepare intermediates like O-benzyl hydroxylamine hydrochloride under controlled conditions (ice bath, CH₂Cl₂/H₂O solvent system) to minimize side reactions .

- Step 2 : Use stoichiometric control for coupling reactions (e.g., p-trifluoromethyl benzoyl chloride addition) to ensure regioselectivity and avoid over-acylation .

- Step 3 : Employ sodium pivalate in anhydrous acetonitrile for final amidation, ensuring moisture-free conditions to prevent hydrolysis .

- Hazard Analysis : Conduct risk assessments for reagents like trichloroisocyanuric acid and dichloromethane, referencing Chapter 4 of Prudent Practices in the Laboratory .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR : Use - and -NMR to confirm methoxy (-OCH₃) and butanediyl bridge (-CH₂-CH₂-CH₂-CH₂-) integration .

- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm) and amide (N-H, ~3300 cm) stretches to verify functional groups .

- Mass Spectrometry : Compare experimental molecular ion peaks (e.g., m/z 554 for C₂₈H₃₄N₄O₄S₂ analogs) with theoretical values to validate purity .

Q. How can crystallography resolve ambiguities in the molecular structure?

Q. What safety protocols are critical for handling this compound?

- Mutagenicity : Ames II testing shows lower mutagenic potential compared to anomeric amides, but use PPE (gloves, fume hoods) during handling .

- Stability : Avoid heat and light exposure due to decomposition risks; store at -20°C under inert gas .

- Waste Disposal : Follow local regulations for halogenated solvents (e.g., dichloromethane) and cyanuric acid derivatives .

Q. Which purification methods are effective for isolating this benzamide derivative?

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate unreacted intermediates .

- Recrystallization : Optimize solvent polarity (e.g., diethyl ether/pentane mixtures) to enhance crystal yield and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data interpretation?

- Case Study : Discrepancies in -NMR signals for methoxy groups may arise from dynamic rotational isomerism. Use variable-temperature NMR (-40°C to 25°C) to slow conformational changes and assign peaks accurately .

- Cross-Validation : Compare experimental IR carbonyl stretches with computational (DFT) predictions to confirm assignments .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

- Electrophilic Acyl Transfer : The electron-withdrawing methoxy groups enhance electrophilicity at the benzamide carbonyl, facilitating nucleophilic attack by amines or thiols .

- Steric Effects : The 1,4-butanediyl bridge imposes torsional strain, limiting reactivity at central carbons but promoting terminal functionalization .

Q. How can computational modeling guide the design of derivatives?

Q. What experimental evidence supports the compound’s mutagenicity profile?

Q. How do solvent polarity and proticity affect the compound’s stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.